4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes a triazene group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 3,3-dimethyl-1-triazene with 1H-pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using larger reactors and more efficient catalysts. The reaction conditions are carefully monitored to ensure consistency and quality of the final product. Industrial methods may also involve additional purification steps to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazene and pyrazole derivatives, such as:
- 1,4-Dioxane
- 4,4’-((1E,1’E)-((1,2,4-Thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline)
Uniqueness
4-((1E)-3,3-Dimethyltriaz-1-en-1-yl)-1H-pyrazole-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
34297-48-8 |
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Molecular Formula |
C6H10N6O |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-9-4-3-8-10-5(4)6(7)13/h3H,1-2H3,(H2,7,13)(H,8,10) |
InChI Key |
MGWAKKKDJQVXDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=C(NN=C1)C(=O)N |
Origin of Product |
United States |
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